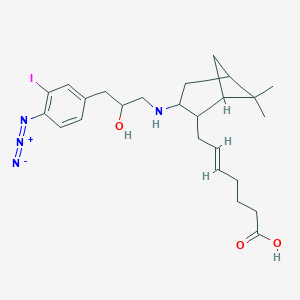
I-Pta-azido
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
I-Pta-azido is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is a derivative of the popular drug, Ibuprofen, which is commonly used as a pain reliever. I-Pta-azido has been synthesized using a novel method that involves the use of azide chemistry.
Mécanisme D'action
I-Pta-azido exerts its effects through inhibition of the cyclooxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting the cyclooxygenase enzyme, I-Pta-azido reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects
I-Pta-azido has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of the cyclooxygenase enzyme in a dose-dependent manner. Additionally, I-Pta-azido has been shown to reduce the production of prostaglandins in cell culture assays. In vivo studies have shown that this compound has anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
I-Pta-azido has several advantages for use in lab experiments. This compound is easy to synthesize and yields high purity products. Additionally, I-Pta-azido is stable under a wide range of conditions, making it suitable for use in a variety of assays. However, there are also limitations to the use of I-Pta-azido in lab experiments. This compound has a short half-life in vivo, which may limit its usefulness in animal studies. Additionally, the mechanism of action of I-Pta-azido is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on I-Pta-azido. One potential area of research is the development of more potent derivatives of this compound. Additionally, I-Pta-azido could be used to study the effects of NSAIDs on the prostaglandin biosynthesis pathway in more detail. Finally, I-Pta-azido could be used to study the role of the cyclooxygenase enzyme in various disease states, such as cancer and Alzheimer's disease.
Conclusion
I-Pta-azido is a novel compound that has potential applications in biochemical research. This compound has been synthesized using a novel method and has been shown to have significant biochemical and physiological effects. Future research on I-Pta-azido could lead to the development of more potent derivatives and a better understanding of the role of the cyclooxygenase enzyme in various disease states.
Méthodes De Synthèse
I-Pta-azido is synthesized using a novel method that involves the use of azide chemistry. The synthesis starts with the conversion of Ibuprofen to its corresponding acid chloride, which is then reacted with sodium azide to form the azide derivative. The azide derivative is then reduced using hydrogen gas to yield I-Pta-azido. This method has been shown to be efficient and yields high purity products.
Applications De Recherche Scientifique
I-Pta-azido has a wide range of potential applications in biochemical research. It can be used as a tool to study the binding interactions between proteins and small molecules. This compound can also be used to study the mechanism of action of drugs that target the cyclooxygenase enzyme. Additionally, I-Pta-azido can be used to study the effects of nonsteroidal anti-inflammatory drugs (NSAIDs) on the prostaglandin biosynthesis pathway.
Propriétés
Numéro CAS |
121951-69-7 |
|---|---|
Nom du produit |
I-Pta-azido |
Formule moléculaire |
C25H35IN4O3 |
Poids moléculaire |
566.5 g/mol |
Nom IUPAC |
(E)-7-[3-[[3-(4-azido-3-iodophenyl)-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C25H35IN4O3/c1-25(2)17-13-20(25)19(7-5-3-4-6-8-24(32)33)23(14-17)28-15-18(31)11-16-9-10-22(29-30-27)21(26)12-16/h3,5,9-10,12,17-20,23,28,31H,4,6-8,11,13-15H2,1-2H3,(H,32,33)/b5-3+ |
Clé InChI |
YRLMUHINPXAYAG-HWKANZROSA-N |
SMILES isomérique |
CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)N=[N+]=[N-])I)O)C/C=C/CCCC(=O)O)C |
SMILES |
CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)N=[N+]=[N-])I)O)CC=CCCCC(=O)O)C |
SMILES canonique |
CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)N=[N+]=[N-])I)O)CC=CCCCC(=O)O)C |
Synonymes |
9,11-dimethylmethano-11,12-methano-16-(3-iodo-4-azidophenyl)-13,14-dihydro-13-aza-15-tetranorthromboxane A2 I-PTA-azido |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



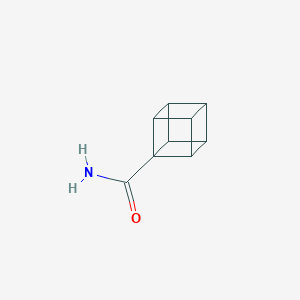
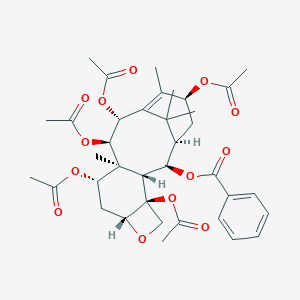

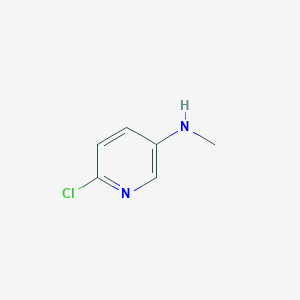
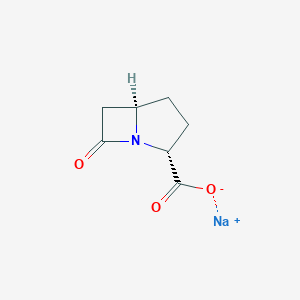
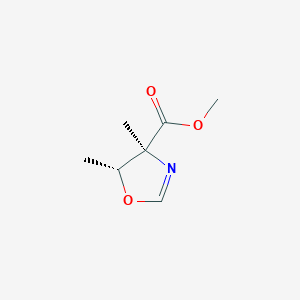

![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
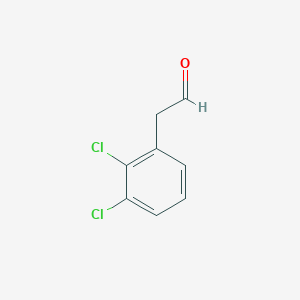
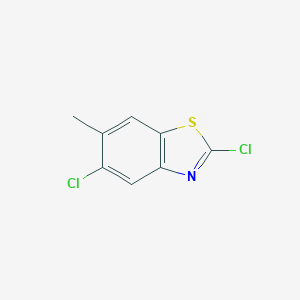
![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)